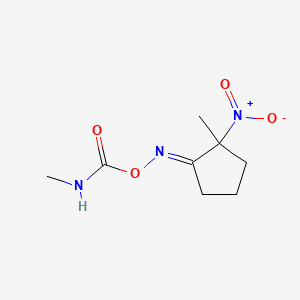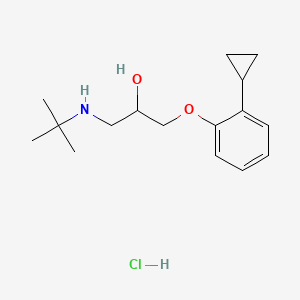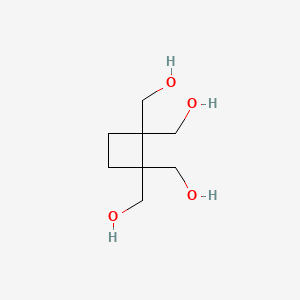
1,2-Bis(3-methylphenyl)-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methylphenyl)-1,2-ethanediol is an organic compound characterized by the presence of two 3-methylphenyl groups attached to a central ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methylphenyl)-1,2-ethanediol typically involves the reaction of 3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 3-methylbenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methylphenyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Corresponding diketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Esters or ethers, depending on the substituent introduced.
Scientific Research Applications
1,2-Bis(3-methylphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methylphenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the diol can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,6-dimethylphenyl)-1,2-ethanediol
- 1,2-Bis(4-methylphenyl)-1,2-ethanediol
- 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediol
Uniqueness
1,2-Bis(3-methylphenyl)-1,2-ethanediol is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct physical and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24133-60-6 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1,2-bis(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-18H,1-2H3 |
InChI Key |
IDWIBXPQAIXDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


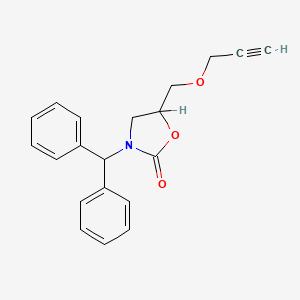
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

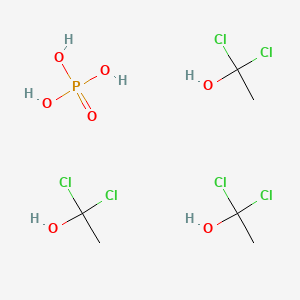
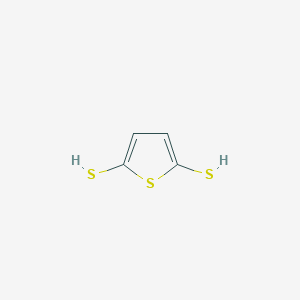

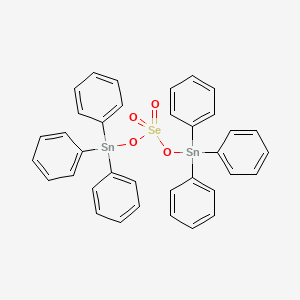
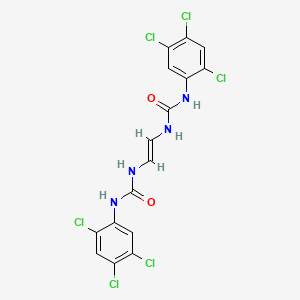

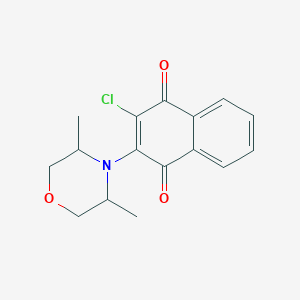
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
